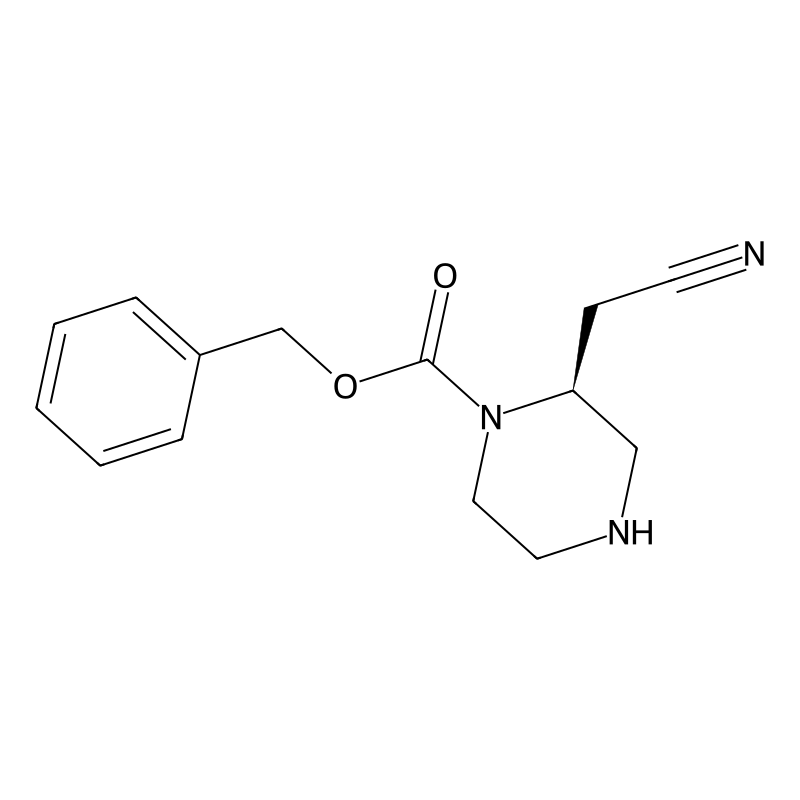Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antidepressants
Antipsychotics
Antihistamines
Antifungals
Antibiotics
Catalysis
- Piperazine ring-based compounds have shown potential in biological systems with anticancer properties .
Anticancer
Antimicrobial
Antioxidant
Metal Organic Frameworks (MOFs)
- Piperazine ring-based compounds have shown potential in biological systems with anticancer properties .
Anticancer
Antimicrobial
Antioxidant
Metal Organic Frameworks (MOFs)
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its molecular formula C14H17N3O2. It belongs to the piperazine family, which is a class of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound features a benzyl group attached to one nitrogen atom and a cyanomethyl group attached to the other nitrogen, along with a carboxylate ester functionality. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the piperazine structure's versatility .
There is no current information available regarding the mechanism of action of BCMP.
Due to the lack of specific research on BCMP, its safety profile is unknown. However, considering the presence of a cyano group, it's advisable to handle the compound with caution as nitrile groups can be toxic upon ingestion or inhalation []. Standard laboratory safety practices for handling organic chemicals should be followed.
Future Research Directions
BCMP's structure suggests potential for further exploration in medicinal chemistry. Future research could investigate its:
- Synthesis and characterization
- Biological activity assays to assess its potential for therapeutic applications
- Mechanism of action if it exhibits any biological effects
- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
- Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
- Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles like amines or thiols in the presence of a base.
The synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. The reaction conditions often include organic solvents such as dichloromethane or tetrahydrofuran, and may require bases like triethylamine to facilitate the reaction.
Industrial Production
In industrial settings, large-scale synthesis may utilize continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels of the final product .
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has several notable applications:
- Medicinal Chemistry: Its structure suggests potential use in drug development, particularly in designing new pharmaceuticals with piperazine-based frameworks.
- Biochemical Assays: It may serve as a ligand in various biochemical assays due to its ability to interact with biological molecules.
- Material Science: The compound can be utilized in producing materials with specific properties, including polymers and resins.
Several compounds share structural similarities with Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. These include:
- Benzylpiperazine: Lacks the cyanomethyl group but retains the piperazine structure; commonly studied for its psychoactive properties.
- (S)-N-benzylpiperazine-1-carboxamide: Contains a carboxamide instead of an ester; used in studies related to neurotransmitter modulation.
- Cyanopropylpiperazine: Features a propyl chain instead of a benzyl group; investigated for similar bioactive properties.
Comparison TableCompound Name Functional Groups Biological Activity Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate Piperazine, Benzyl, Cyanomethyl Potential ligand activity Benzylpiperazine Piperazine, Benzyl Psychoactive effects (S)-N-benzylpiperazine-1-carboxamide Piperazine, Benzamide Neurotransmitter modulation Cyanopropylpiperazine Piperazine, Propyl Investigated for bioactivity
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Piperazine, Benzyl, Cyanomethyl | Potential ligand activity |
| Benzylpiperazine | Piperazine, Benzyl | Psychoactive effects |
| (S)-N-benzylpiperazine-1-carboxamide | Piperazine, Benzamide | Neurotransmitter modulation |
| Cyanopropylpiperazine | Piperazine, Propyl | Investigated for bioactivity |
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate stands out among these compounds due to its unique combination of functional groups that may confer distinct biological activities and applications in medicinal chemistry .








